Nemalite
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H2O/h;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHJTEIRLNZDEV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg(OH)2, H2MgO2 | |
| Record name | magnesium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_hydroxide | |
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DSSTOX Substance ID |
DTXSID4049662 | |
| Record name | Magnesium hydroxide | |
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Molecular Weight |
58.320 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White odorless solid; [Hawley] Colorless or white solid; Hygroscopic in powdered form; [CHEMINFO] White odorless powder; [MSDSonline] Practically insoluble in water; [JECFA] | |
| Record name | Magnesium hydroxide (Mg(OH)2) | |
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| Record name | Magnesium hydroxide | |
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Solubility |
White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/, Soluble in dilute acids, 0.0009 G SOL IN 100 CC WATER @ 18 °C; 0.004 G SOL IN 100 CC WATER @ 100 °C; SOL IN AMMONIUM SALTS, Almost insoluble in alcohol | |
| Record name | MAGNESIUM HYDROXIDE | |
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Density |
2.36 g/mL | |
| Record name | MAGNESIUM HYDROXIDE | |
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Color/Form |
Amorphous powder, White, hexagonal crystals, Granules | |
CAS No. |
1317-43-7, 1309-42-8 | |
| Record name | Brucite (Mg(OH)2) | |
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| Record name | Magnesium hydroxide | |
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| Record name | Magnesium hydroxide | |
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| Record name | Magnesium hydroxide (Mg(OH)2) | |
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| Record name | Magnesium hydroxide | |
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| Record name | Magnesium hydroxide | |
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| Record name | MAGNESIUM HYDROXIDE | |
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Melting Point |
350 °C (decomposes) | |
| Record name | MAGNESIUM HYDROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/659 | |
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Geological Occurrence and Paragenesis of Nemalite
Natural Geological Settings of Nemalite Formation
The geological environments conducive to the formation of this compound are distinctly different from those of common, non-fibrous brucite. This compound's occurrence is intimately linked to the hydrothermal alteration of ultramafic rocks.
This compound is characteristically found in association with ultramafic rocks, which are igneous rocks with a very low silica (B1680970) content and high concentrations of magnesium and iron. wikipedia.org These rocks, such as peridotite and dunite, are major components of the Earth's mantle. The formation of this compound is a result of a metamorphic process known as serpentinization, which involves the hydration of primary minerals in ultramafic rocks, predominantly olivine (B12688019) and pyroxene (B1172478). sandatlas.orgwikipedia.org During serpentinization, low-temperature hydrothermal fluids (typically below 350°C) react with the magnesium-rich silicates, leading to the formation of serpentine-group minerals and, under specific conditions, this compound. sandatlas.org This process is common in tectonic settings such as mid-ocean ridges and subduction zones where mantle rocks are exposed to water. wikipedia.orgresearchgate.net
This compound commonly occurs as fibrous veins cross-cutting serpentinite, a rock composed mainly of serpentine-group minerals. sandatlas.orgusgs.gov These veins are believed to form as secondary minerals filling fractures that develop in the serpentinite during tectonic activity. The fibrous nature of this compound is a key characteristic of its occurrence in these veins. The fibers are typically oriented perpendicular to the vein walls, suggesting they grew into open fractures. The formation of these veins is a result of the ongoing hydrothermal alteration and fluid circulation within the serpentinizing ultramafic body. mdpi.com
While this compound is a variety of brucite, its geological setting is distinct from that of the more common platy or massive brucite. Standard brucite is frequently found in metamorphosed dolomites and limestones, where it forms as an alteration product of periclase. alexstrekeisen.itwikipedia.org It is also a common low-temperature hydrothermal mineral in chlorite (B76162) schists. alexstrekeisen.itwikipedia.org In contrast, this compound is almost exclusively restricted to serpentinized ultramafic environments. gov.bc.ca This distinction is crucial for geological interpretation, as the presence of this compound strongly indicates a history of ultramafic rock alteration.
Table 1: Comparison of Geological Environments of this compound and Common Brucite
| Feature | This compound | Common Brucite |
|---|---|---|
| Primary Host Rock | Serpentinized ultramafic rocks (e.g., peridotite, dunite) | Metamorphosed limestones, marbles, and chlorite schists |
| Formation Process | Serpentinization of ultramafic rocks | Contact metamorphism of dolomitic rocks, low-temperature hydrothermal alteration |
| Typical Habit | Fibrous | Platy, massive, granular |
| Associated Tectonic Setting | Mid-ocean ridges, subduction zones, ophiolites | Contact metamorphic aureoles, hydrothermally altered carbonate sequences |
Mineral Assemblages and Associated Minerals
The minerals found in association with this compound provide a more detailed picture of its paragenesis, which is the sequence of mineral formation. fiveable.mebdu.ac.in These assemblages are indicative of the chemical and physical conditions during the serpentinization process.
This compound is most frequently found in close association with serpentine-group minerals, particularly chrysotile. sandatlas.orggov.bc.ca Chrysotile is also a fibrous mineral and is the most common form of asbestos (B1170538). minerals.net Both this compound and chrysotile form under similar low-temperature hydrothermal conditions during the serpentinization of ultramafic rocks. sandatlas.org The mineral assemblage often includes other serpentine (B99607) polymorphs such as lizardite (B79139) and antigorite. minerals.netusgs.gov The intergrowth of this compound and chrysotile fibers within serpentinite veins is a common texture observed in these rocks.
Besides serpentine minerals, the mineral assemblage associated with this compound can include other silicates and oxides that are stable under the conditions of serpentinization. One of the most common associated oxide minerals is magnetite (Fe₃O₄). sandatlas.orgresearchgate.net The formation of magnetite is a direct consequence of the serpentinization of iron-bearing olivine and pyroxene in the parent ultramafic rock. As magnesium is incorporated into serpentine and brucite, the excess iron is oxidized to form magnetite. sandatlas.org Other accessory minerals that may be present in the assemblage include talc (B1216), carbonates (such as magnesite and calcite), and relict primary minerals from the original ultramafic rock, like chromite. usgs.govwikipedia.org
Table 2: Common Mineral Assemblages Associated with this compound
| Mineral Group | Associated Minerals | Paragenetic Relationship |
|---|---|---|
| Serpentine Group | Chrysotile, Lizardite, Antigorite | Co-genetic, formed during serpentinization. Often intergrown with this compound in veins. |
| Oxides | Magnetite, Chromite (relict) | Magnetite is a common byproduct of serpentinization. Chromite is often a residual primary mineral. |
| Carbonates | Magnesite, Calcite | Can form from the interaction of CO₂-bearing fluids with the serpentinized rock. |
| Other Silicates | Talc | May form during later-stage alteration or at slightly different P-T conditions. |
Genetic Models and Petrogenetic Pathways of this compound
This compound, a fibrous variety of brucite with the chemical formula Mg(OH)₂, is intrinsically linked to the geological process of serpentinization, a low-temperature metamorphic alteration of ultramafic rocks. unb.canih.gov Its formation and stability are governed by a complex interplay of chemical reactions, fluid dynamics, and tectonic conditions, particularly within subduction zones. This section delves into the genetic models and petrogenetic pathways that lead to the crystallization of this unique fibrous mineral.
Serpentinization Processes and Brucite Formation
Serpentinization is a hydration and metamorphic transformation of ferromagnesian minerals, primarily olivine and pyroxene, found in mafic and ultramafic rocks, into serpentine group minerals, brucite, and magnetite. nih.gov The process is driven by the infiltration of water at relatively low temperatures, typically below 400°C.
The formation of brucite is a key outcome of serpentinization, especially when the parent rock is rich in magnesium, such as dunite (an olivine-rich rock). nih.gov The fundamental chemical reaction for the serpentinization of olivine (forsterite, the magnesium-rich endmember) to form serpentine (chrysotile or lizardite) and brucite is as follows:
2Mg₂SiO₄ + 3H₂O → Mg₃Si₂O₅(OH)₄ + Mg(OH)₂ (Forsterite + Water → Serpentine + Brucite)
This reaction highlights that for every two moles of forsterite serpentinized, one mole of brucite is produced. The presence of iron in olivine, a common occurrence in natural systems, leads to the formation of magnetite (Fe₃O₄) as an additional product, which influences the redox conditions of the system.
The stability of brucite during serpentinization is favored under conditions of low silica activity in the infiltrating fluid. unb.ca If the fluid is silica-rich, the available magnesium will preferentially form talc or other magnesium silicates instead of brucite. Therefore, the initial composition of the ultramafic rock and the chemistry of the hydrating fluids are critical factors controlling the abundance of brucite in serpentinites.
Role of Fluid-Rock Interaction in this compound Genesis
The interaction between fluids and the host rock is a cornerstone of this compound genesis. The composition, temperature, and flow rate of these fluids dictate the reaction pathways and the ultimate mineral assemblage. The formation of this compound, the fibrous habit of brucite, is thought to be influenced by several factors related to fluid-rock interaction:
Fluid Composition: The fluids driving serpentinization are often aqueous solutions with varying salinities and dissolved components. The pH of these fluids can become highly alkaline during the process, which can influence mineral solubility and precipitation kinetics. While the precise fluid chemistry that favors fibrous growth over equant crystals is not fully constrained, it is likely related to the degree of supersaturation and the presence of certain ions that may act as growth inhibitors on specific crystal faces.
Water-to-Rock Ratio: The ratio of water to rock during serpentinization plays a crucial role. Low water-to-rock ratios are believed to favor the formation of brucite, as the system remains closed with respect to silica, preventing its removal and the subsequent formation of more silica-rich minerals. nih.govroyalsocietypublishing.org This condition allows for the buildup of magnesium in the fluid, potentially leading to the rapid precipitation required for fibrous growth. Conversely, high water-to-rock ratios can lead to the dissolution and removal of brucite. royalsocietypublishing.org
Reaction Kinetics: The rate at which serpentinization proceeds can influence the morphology of the resulting minerals. Rapid precipitation from a highly supersaturated fluid, a condition that can be achieved through rapid cooling or changes in fluid pressure, is often associated with the formation of fibrous or acicular crystals.
A study on the intergrowth of fibrous brucite (this compound) and chrysotile suggests that the orientation of this compound fibers may be controlled by an epitaxial relationship with pre-existing chrysotile fibers. rruff.info This implies that the initial formation of fibrous serpentine minerals can provide a template for the subsequent growth of this compound.
Conditions of this compound Stabilization in Subduction Zones
Subduction zones provide a unique tectonic setting where the conditions for this compound formation and preservation can be met. As oceanic lithosphere, often containing serpentinized ultramafic rocks, descends into the mantle, it encounters a range of increasing pressures and temperatures.
The stability of serpentine minerals, and by extension brucite, is limited to relatively low temperatures. Antigorite, a high-pressure serpentine polymorph, breaks down at temperatures between 600–700°C at pressures of 2–5 GPa. wikipedia.org This dehydration reaction releases significant amounts of water, which can then migrate upwards and interact with the overlying mantle wedge.
This compound is expected to be stable within the cooler portions of the subducting slab, likely at depths corresponding to the blueschist and eclogite facies metamorphic conditions, but before the complete breakdown of serpentine. wikipedia.org The high-pressure, low-temperature environment of a subduction zone is conducive to the preservation of hydrous phases like this compound.
The tectonic stresses inherent in a subduction zone may also play a role in the stabilization of the fibrous habit. Strain crystallization is a phenomenon where the application of strain can induce crystallization in an initially amorphous material. wikipedia.org While this compound forms from a fluid phase, directed stress during mineral growth could favor the elongation of crystals in a specific orientation, leading to a fibrous texture. The development of vein-hosted this compound within shear zones in serpentinites suggests a strong link between deformation and its formation.
The following table summarizes the general conditions favorable for this compound formation and stabilization:
| Parameter | Favorable Condition | Rationale |
| Host Rock | Magnesium-rich ultramafic rocks (e.g., dunite) | Provides the necessary chemical components (Mg) for brucite formation. nih.gov |
| Temperature | Low temperature (< 400°C) | Optimal for serpentinization reactions that produce brucite. |
| Pressure | High pressure (as found in subduction zones) | Stabilizes hydrous mineral phases. |
| Fluid Chemistry | Low silica activity, high pH | Favors the formation of brucite over more silica-rich minerals. unb.ca |
| Water/Rock Ratio | Low | Promotes brucite precipitation by limiting silica mobility. nih.govroyalsocietypublishing.org |
| Tectonic Setting | Subduction zones, ophiolites | Provides the necessary P-T conditions and fluid sources for serpentinization and this compound preservation. |
| Stress Regime | Anisotropic stress | May promote the directional growth of fibers. |
Experimental Approaches to this compound Formation Mechanisms
Direct experimental synthesis of this compound with its characteristic long fibers remains a challenge. However, numerous experimental studies on serpentinization and brucite formation provide valuable insights into the mechanisms that could lead to its genesis.
These experiments typically involve reacting powdered ultramafic rocks or synthetic mineral analogues (e.g., forsterite) with water at elevated pressures and temperatures in autoclaves or piston-cylinder apparatuses. By varying parameters such as temperature, pressure, fluid composition, and starting material, researchers can investigate the stability fields of different mineral assemblages and the kinetics of the reactions.
For example, hydrothermal experiments have confirmed that brucite is a common product of olivine hydration at low temperatures. geochemicalperspectivesletters.org Studies have also investigated the influence of fluid chemistry, such as the effect of dissolved silica and pH, on the reaction products.
While these experiments may not produce macroscopic this compound fibers, they allow for the determination of the thermodynamic and kinetic conditions under which brucite forms. For instance, experiments can be designed to study the rate of brucite precipitation under different degrees of fluid supersaturation, which is a key factor in controlling crystal morphology.
Future experimental work could focus on:
Investigating the influence of anisotropic stress on the crystallization of brucite to test the hypothesis of strain-induced fibrous growth.
Utilizing starting materials that include fibrous serpentine to explore the potential for epitaxial growth of this compound.
Employing advanced in-situ analytical techniques to observe the nucleation and growth of brucite crystals in real-time under controlled conditions.
These experimental approaches will be crucial in refining our understanding of the specific petrogenetic pathways that lead to the formation of the distinct fibrous habit of this compound.
Crystallographic and Microstructural Investigations of Nemalite
Fibrous Morphology and Habit Development
Nemalite is characterized by its prominent fibrous morphology, manifesting as thin, flexible fibers or laths benchchem.comsmolecule.com. These fibers can exhibit a range of colors, including white, colorless, greenish, or brownish hues diagnosticpathology.eu. Early studies employing X-ray diffraction techniques demonstrated that the ultimate fibrils of this compound are sufficiently fine to produce a rotation-type X-ray diffraction pattern from macroscopic specimens rruff.info. The laths are typically elongated along the wikipedia.org crystallographic direction, although elongation along ustb.edu.cn has also been observed mindat.orgrruff.info. This fibrous habit is a key feature that distinguishes this compound from the more common platy forms of brucite benchchem.comsmolecule.com.
Intergrowth Relationships with Associated Minerals
This compound frequently occurs in conjunction with various other minerals, and the microstructural relationships within these associations offer valuable insights into its geological formation. Common associated minerals include serpentine (B99607), calcite, aragonite, dolomite, magnesite, hydromagnesite, artinite, talc (B1216), and chrysotile mindat.orgrruff.info.
Electron microscopy and diffraction analyses of this compound from locations such as the Jeffrey mine in Quebec have documented its association with chrysotile-2M₁ and parachrysotile rruff.info. The brucite component of this compound is observed in laths that are intimately associated with chrysotile fibrils rruff.info. Research suggests that the characteristic orientation of brucite within this compound may be a relict feature resulting from epitaxial formation on pre-existing parachrysotile fibers rruff.info. These parachrysotile fibers are hypothesized to have subsequently recrystallized into the more stable normal chrysotile rruff.info. This proposed epitaxial replacement mechanism provides a plausible explanation for the specific brucite orientation observed in this compound rruff.info. Consequently, the orientation of this compound is believed to correspond to the orientation of the outer brucite-like layer of these chrysotile fibrils, a relationship dependent on whether the fibrils were originally normal chrysotile or parachrysotile rruff.info.
The intergrowth of chrysotile fibrils and brucite laths has also been put forth as a mechanism explaining the formation of lath aggregates in this compound that are disoriented relative to the main fiber axis, as well as contributing to the observed biaxial optical figure in this compound ajsonline.org.
The detailed microstructural characterization of this compound and its mineral associations relies on a suite of advanced analytical techniques. These include X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier transform infrared spectroscopy (FTIR) mineralogicalassociation.cadoitpoms.ac.uk. These methods are instrumental in elucidating aspects such as particle size, crystallographic orientation, and the spatial distribution of the constituent mineral phases at both microscopic and sub-microscopic scales doitpoms.ac.uk. For instance, SEM and TEM imaging are routinely employed to visualize the morphology and assess the dispersion characteristics of fibrous brucite mineralogicalassociation.ca. FTIR spectroscopy, on the other hand, can identify hydroxyl group vibrations indicative of brucite's Mg(OH)₂ structure benchchem.com.
Structural Studies of this compound and Brucite Polymorphs
This compound is structurally a fibrous variant of brucite (Mg(OH)₂), sharing its fundamental crystal lattice atamanchemicals.combenchchem.comsmolecule.comrruff.infomineralogicalassociation.caiagi.or.id. The crystal structure of brucite is characterized by hydroxyl groups arranged in a hexagonal close-packed array, forming distinct sheets diagnosticpathology.eu. Situated between two such hydroxyl sheets is a layer of magnesium ions, with each magnesium ion octahedrally coordinated to six hydroxyl groups diagnosticpathology.eu. The hydroxyl ions of one layer are positioned to fit into the threefold configuration of magnesium ions from the adjacent layer diagnosticpathology.eu.
The thermal dehydration of brucite to periclase (MgO) is a well-documented ordered phase transformation, a process also observed in this compound geoscienceworld.orgtoxicdocs.org. X-ray studies have demonstrated that during this dehydration, the close-packed oxygen layer, specifically the (0001) plane of brucite, transforms into the close-packed oxygen layer, the (111) plane, of periclase toxicdocs.org. This transformation often involves an intermediate, spinel-like stage, which is particularly evident when this compound is subjected to heating in air or nitrogen atmospheres geoscienceworld.org. The underlying mechanism of this transformation is primarily cation migration, where the number of oxygen atoms per unit volume remains largely consistent in the crystal regions undergoing conversion to periclase geoscienceworld.org.
The chemical composition of this compound can vary, with iron and manganese substituting for magnesium ions diagnosticpathology.euajsonline.org. This elemental substitution can influence the mineral's optical properties, such as contributing to higher refractive indices compared to pure brucite nih.govajsonline.org.
Defects and Disorders in this compound Crystal Structure
Like all crystalline materials, the crystal structure of this compound is not perfectly ordered and contains various types of defects and disorders. These imperfections include point defects such as vacancies (missing atoms), line defects like dislocations (disruptions along a line), and two-dimensional defects such as grain boundaries in polycrystalline aggregates minersoc.org. Such defects are crucial in determining many material properties, including atomic diffusion rates and mechanical strength minersoc.org.
Geochemical Systematics and Elemental Incorporation in Nemalite
Trace Element Geochemistry in Nemalite
The trace element composition of this compound is governed by the serpentinization process, where fluid-mobile elements are mobilized and incorporated into the newly forming secondary mineral assemblage, which includes serpentine (B99607) and brucite. The host serpentinites are typically enriched in trace elements compatible with ultramafic minerals, such as nickel (Ni) and chromium (Cr).
Detailed studies of serpentinites from ophiolite units provide a strong proxy for the trace element composition expected in this compound. Bulk rock analyses of these systems show significant concentrations of Ni and Cr. During the alteration of primary minerals like olivine (B12688019) and pyroxene (B1172478), these elements are released and incorporated into the secondary minerals. This compound, therefore, is expected to contain notable concentrations of these metals. Additionally, the serpentinization process can enrich the host rock in elements like chlorine (Cl), boron (B), fluorine (F), and sulfur (S), which can also be incorporated into the brucite crystal structure.
The table below, derived from data on host serpentinites, illustrates the typical trace element concentrations in the geological environment where this compound forms.
Select a trace element to see its typical concentration range in serpentinites, the host rock for this compound.
Iron Incorporation and its Influence on this compound Characteristics
Pure brucite is Mg(OH)₂, but in natural systems like serpentinites, iron (Fe) readily substitutes for magnesium (Mg), forming a solid solution (Mg,Fe)(OH)₂. This compound, therefore, is typically a ferroan brucite. The incorporation of ferrous iron (Fe²⁺) is a critical aspect of its chemistry and has significant geochemical implications.
Brucite formed during serpentinization characteristically contains a significant Fe(OH)₂ component, sometimes around 15%. The amount of iron incorporated depends on factors such as temperature and the water-to-rock ratio during its formation. The Mg# (molar ratio of Mg / (Mg + Fe)) is a common metric used to describe this substitution. Studies of abyssal peridotites have identified Fe-rich brucite with an Mg# of approximately 80, coexisting with serpentine with an Mg# of 95. In some highly reduced mineral assemblages, anomalously ferroan brucite with Mg#s as low as 0.4 has been observed.
The incorporation of Fe²⁺ into the brucite structure acts as a sink for iron that would otherwise be available for oxidation. This process directly influences the amount of hydrogen (H₂) gas produced during serpentinization, as H₂ generation is coupled with the oxidation of Fe²⁺ to Fe³⁺ to form minerals like magnetite (Fe₃O₄). Therefore, the formation of ferroan brucite sequesters Fe(II) and suppresses hydrogen production, impacting the energy landscape available for microbial ecosystems in these environments.
Typical Iron Content Metrics in Brucite from Serpentinites
| Parameter | Value | Reference |
|---|---|---|
| Characteristic Fe(OH)₂ Component | ~15% | |
| Observed Mg# in Fe-rich Brucite | ~80 | |
| General Mg# Range | 0.65 - 0.95 | |
| Mg# in Highly Reduced Assemblages | As low as 0.4 |
Isotopic Studies Related to this compound Formation Environments
Stable isotope geochemistry, particularly of oxygen (δ¹⁸O) and hydrogen (δD), is a powerful tool for determining the temperature and fluid sources involved in mineral formation. Since this compound forms from the hydration of ultramafic rocks, its isotopic composition reflects the conditions of serpentinization.
The isotopic values of this compound and its associated serpentine minerals are a function of the isotopic composition of the hydrating fluid (e.g., seawater, meteoric water, or metamorphic fluids) and the temperature-dependent fractionation between the water and the minerals. Studies of ophiolitic serpentinites, which are ancient oceanic crust exposed on land, provide key insights into these processes. For example, serpentinites formed by interaction with seawater at relatively low temperatures (<200°C) tend to have δ¹⁸O values higher than those of typical mantle rocks.
The table below presents typical isotopic ranges for lizardite-chrysotile serpentinites, the mineral assemblage in which this compound is commonly found. These values help constrain the environmental conditions of this compound formation.
Stable Isotope Ratios in Serpentinites from Ophiolitic Complexes
| Location/Type | δ¹⁸O (‰ vs SMOW) | δD (‰ vs SMOW) |
|---|---|---|
| Mawat Area, Iraq | +6.77 to +8.33 | -65 to -61 |
| Penjwin Area, Iraq | +10.90 to +13.29 | -74 to -69 |
Data from lizardite-chrysotile serpentinites, illustrating typical isotopic signatures for this compound-bearing assemblages.
These isotopic signatures indicate that serpentinization, and thus this compound formation, often occurs at low to moderate temperatures involving fluids of diverse origins, such as seawater or meteoric water that has infiltrated the rock system.
Geochemical Cycling in this compound-Bearing Systems
This compound plays a significant role in several major geochemical cycles, primarily through its formation and dissolution during the serpentinization and subsequent weathering of oceanic crust.
Water Cycle: Serpentinization is a major process of water sequestration into the oceanic lithosphere. Brucite is a significant carrier of this water; on average, it stores approximately 20% of the total water in unweathered serpentinite. This makes this compound a key reservoir for water that can be transported into subduction zones.
Magnesium and Alkalinity Cycles: While this compound formation locks up magnesium, the mineral is unstable when exposed to seawater on the seafloor. Weathering of serpentinite outcrops leads to the dissolution of brucite, releasing magnesium (Mg²⁺) and hydroxide (B78521) (OH⁻) ions into the ocean. This process represents a significant flux of Mg and alkalinity to seawater, influencing its chemical composition over geological timescales. The estimated annual flux from this process is substantial, on the order of 1.3 × 10¹⁰ moles of Mg globally.
Carbon Cycle: The highly alkaline and reducing fluids produced during serpentinization, a process in which brucite formation plays a key role by buffering pH, can drive the abiotic reduction of carbon dioxide (CO₂) or dissolved inorganic carbon to form methane (B114726) (CH₄) and other simple organic compounds. This links the formation of this compound to the deep subsurface carbon cycle and the origin of life research.
Thermal Behavior and Dehydration Mechanisms of Nemalite
Dehydration Kinetics and Reaction Pathways
The thermal decomposition of nemalite, chemically magnesium hydroxide (B78521) (Mg(OH)₂), is a dehydroxylation process that results in the formation of magnesium oxide (MgO) and water (H₂O). The kinetics of this reaction, which describe its rate and mechanism, have been the subject of numerous studies. The process is generally understood to be controlled by factors such as temperature, heating rate, and the physical characteristics of the material.
The dehydration reaction can be represented as: Mg(OH)₂ (s) → MgO (s) + H₂O (g)
Kinetic analyses of the thermal decomposition of hydrated minerals are often performed using thermogravimetric (TG) data. The dehydration kinetics for processes similar to that of this compound are frequently described by models such as the Avrami-Erofeev equations, which suggest a nucleation-controlled mechanism. researchgate.net This implies that the reaction begins with the formation of small nuclei of the new phase (MgO) within the parent material (Mg(OH)₂), which then grow.
The activation energy (Ea), a key kinetic parameter representing the energy barrier that must be overcome for the reaction to occur, is a critical factor. For the decomposition of serpentine (B99607), a related hydrous silicate, activation energies have been calculated to be around 95.4 Kcal/mole. msaweb.org For brucite decomposition, the process is typically observed to occur in the temperature range of 473 to 773 K (200 to 500 °C). researchgate.net The rate of this reaction is primarily a function of temperature and the gaseous environment in which the heating takes place. arizona.edu
Formation of Intermediate Phases During Thermal Decomposition
The thermal decomposition of this compound (brucite) is a direct transformation from a hexagonal crystalline structure to a cubic one. The primary solid phase formed during this process is periclase, the mineral form of magnesium oxide (MgO). researchgate.net
The process begins with the breakdown of the brucite crystal lattice. researchgate.net As the hydroxyl groups are removed as water vapor, the remaining magnesium and oxygen ions rearrange themselves to form the more stable, cubic structure of periclase. Studies on the decomposition of synthetic brucite have shown that nanocrystalline MgO is formed from this structural breakdown. researchgate.net
There is no evidence in the provided literature for the formation of distinct, stable intermediate crystalline phases during the thermal decomposition of pure this compound. The transformation is generally considered to proceed directly from magnesium hydroxide to magnesium oxide. The primary change is the structural transition from the hexagonal brucite to the cubic periclase structure, which occurs over a specific temperature range rather than at a single, sharp point. researchgate.net
Table 1: Structural Transformation During this compound Decomposition
| Initial Phase | Chemical Formula | Crystal System | Final Phase | Chemical Formula | Crystal System | Temperature Range (K) |
|---|
This interactive table summarizes the phase transformation of this compound upon heating. Data sourced from researchgate.net.
Influence of Impurities and Structural Characteristics on Thermal Stability
Structural Characteristics: The degree of crystallinity is a major factor affecting thermal decomposition temperature. mdpi.com Materials with lower crystallinity or a higher density of structural defects may exhibit lower thermal stability, decomposing at lower temperatures compared to highly crystalline samples. The fibrous nature of this compound itself is a key structural characteristic, providing a high surface area which can influence the rate of water vapor release.
Influence of Impurities: Impurities, which consist of other metal cations substituting for magnesium in the brucite structure, can have a notable effect on thermal behavior. The presence of elements like iron, manganese, or nickel is common in naturally occurring brucite and this compound. These impurities can create defects in the crystal structure, potentially lowering the energy required for the decomposition to begin. In other material systems, impurities have been shown to react with intermediate phases or the surrounding atmosphere, influencing crystallization and shifting reaction temperatures. researchgate.netnih.govscispace.com For instance, in kaolinite, the presence of K₂O has been observed to lower the temperature of exothermic events by approximately 25 °C. researchgate.net While specific data on this compound is limited, the general principle that impurities can alter reaction pathways and thermal stability is well-established in mineral sciences.
Experimental Studies on Thermal Transformations
The investigation of this compound's thermal transformations relies on a suite of analytical techniques that provide information on mass changes, heat flow, and structural evolution as a function of temperature. abo.fioszk.hu
Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to measure changes in the mass of a sample as it is heated over time. psu.edu For this compound, TGA curves show a distinct mass loss corresponding to the release of water during dehydroxylation. researchgate.net This data is essential for determining the temperature range of decomposition and for kinetic studies. msaweb.org
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. abo.fiissp.ac.ru Both techniques detect thermal events such as dehydration, which is an endothermic process (absorbs heat), appearing as a characteristic peak on the DTA or DSC curve. mdpi.commdpi.com
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in a material. To study thermal transformations, in-situ high-temperature XRD is particularly valuable. psu.edu This technique involves collecting XRD patterns continuously as the sample is heated, allowing for the direct observation of the disappearance of this compound (brucite) peaks and the emergence of periclase (MgO) peaks in real-time. researchgate.netmdpi.comucd.iemdpi.com This provides definitive evidence of phase transitions and the temperatures at which they occur.
Evolved Gas Analysis (EGA): Often coupled with TGA/DTA, EGA techniques like mass spectrometry identify the gaseous products released during heating. issp.ac.ru For this compound, EGA would confirm that the mass loss observed by TGA is due to the evolution of water.
Table 2: Experimental Techniques for Analyzing this compound's Thermal Behavior
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Thermogravimetric Analysis | TGA | Mass loss as a function of temperature, decomposition temperature range, reaction kinetics. |
| Differential Thermal Analysis | DTA | Temperature of thermal events (endothermic/exothermic reactions), phase transitions. |
| Differential Scanning Calorimetry | DSC | Heat flow associated with thermal events, enthalpy of reaction. |
| X-ray Diffraction | XRD | Identification of crystalline phases before, during (in-situ), and after heating. |
This interactive table outlines the primary experimental methods used to study the thermal properties of this compound.
Analytical Techniques for Nemalite Characterization
X-ray Diffraction (XRD) and Electron Diffraction Studies
X-ray Diffraction (XRD) is a fundamental technique employed to determine the crystallographic orientation and confirm the brucite-like structure of nemalite. benchchem.comopengeology.org Powder X-ray diffraction studies have shown that fibrous brucite, or this compound, is often indistinguishable from platy brucite when analyzed by this method. geoscienceworld.org Due to the fine nature of its ultimate fibrils, a bulk sample of this compound typically yields a rotation-type X-ray diffraction pattern. rruff.info XRD is also crucial in investigating the thermal decomposition mechanisms of materials, including the transformation of hydroxide (B78521) minerals to their respective oxides upon heating. researchgate.net
Electron Diffraction, often performed within an electron microscope, offers detailed crystallographic information at a microscopic level. It has been utilized to examine the crystallographic orientation of this compound, particularly in its fibrous forms. rruff.info Studies have occasionally revealed anomalous crystallographic orientations in this compound, differing from those expected from epitaxial growth with associated minerals like chrysotile. rruff.info Electron diffraction patterns can manifest as distinct spot patterns for single crystals or ring patterns for polycrystalline samples, providing insights into the material's crystallinity and orientation. youtube.com When combined with high-resolution electron microscopy, electron diffraction is a powerful tool for crystallographic analysis and can even aid in solving unknown crystal structures. chem-soc.sieldico-scientific.comwikipedia.org
Electron Microscopy Techniques (SEM, TEM, HRTEM)
Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and atomic arrangements of this compound. regulations.gov
Imaging of Fibrous Morphology and Microstructures
Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of materials with high lateral resolution, typically ranging from 1 to 10 nanometers. technologynetworks.comnanosurf.com For this compound, SEM can reveal its characteristic fibrous habit and microstructures, including features like prismatic cleavage. geoscienceworld.org
Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure, morphology, composition, and crystal structure of ultra-thin samples. technologynetworks.comnanosurf.comwarwick.ac.uk It has been extensively used to examine fibrous brucite (this compound) and its intergrowth with other minerals such as chrysotile. geoscienceworld.orgrruff.info TEM can also reveal the composite, fibrillar nature of larger fibers, which may appear as bundles of individual crystal fibrils. regulations.gov
Electron Diffraction for Crystallographic Analysis
Within TEM, Selected Area Electron Diffraction (SAED) is commonly employed to obtain diffraction patterns from specific regions of the sample, providing localized crystallographic information. geoscienceworld.orgwikipedia.orgresearchgate.netresearchgate.net This technique is vital for understanding the crystallographic relationships within this compound fibers and their associated phases. Convergent Beam Electron Diffraction (CBED) is another advanced electron diffraction technique that can provide even more detailed crystallographic data, including point group and space group determination. chem-soc.siwikipedia.org
High-Resolution Imaging of Atomic Structures
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging technique capable of visualizing the atomic structure of materials, including crystal defects and interfaces, at an impressive resolution of up to 0.5 Å (0.05 nm). researchgate.netepfl.chinfinitalab.com HRTEM images are formed by the interference of multiple electron beams scattered from the sample, and their contrast is highly sensitive to parameters such as sample thickness and objective lens defocus. epfl.chiastate.edu To accurately interpret HRTEM images and reconstruct the projected potential of the specimen, computer simulations are often necessary. chem-soc.siepfl.ch This technique is crucial for gaining insights into the precise atomic arrangements within this compound and understanding any structural irregularities. chem-soc.si
Spectroscopic Methods (FTIR, Raman) for Structural and Compositional Analysis
Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provide valuable information regarding the structural and compositional characteristics of this compound by analyzing its vibrational modes. Both techniques are non-destructive and generate unique "spectral fingerprints" of a substance. thermofisher.comedinst.com
Raman spectroscopy, a complementary technique to FTIR, measures the energy of light scattered by a sample after excitation with a laser. thermofisher.com It provides insights into the chemical identity and can also offer information on the morphological characteristics of individual particles within a sample. edinst.com When used in conjunction, FTIR and Raman spectroscopy offer a comprehensive approach to the structural and compositional analysis of this compound. thermofisher.comedinst.comhep.com.cnwisc.edu
Thermal Analysis Techniques (Thermogravimetry)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. xrfscientific.comnetzsch.comwikipedia.orgopenaccessjournals.com This method is crucial for understanding the thermal stability, composition, and decomposition behavior of minerals like this compound. xrfscientific.comwikipedia.org
For this compound, TGA can be used to study its thermal decomposition, which involves the release of water upon heating as it transforms into periclase (magnesium oxide). smolecule.comresearchgate.net TGA provides quantitative data on weight loss stages, allowing for the determination of the amount of volatile components, such as water, within the mineral. xrfscientific.comwikipedia.org The data obtained from TGA experiments, often presented as thermograms, can reveal decomposition temperatures and provide insights into the mineral's structural properties and potential applications. xrfscientific.comopenaccessjournals.com Thermogravimetry can also be combined with evolved water analysis (EWA) for a more detailed understanding of the decomposition process. minersoc.org
Compound Names and PubChem CIDs
Nemalite in Applied Geochemistry and Materials Science Research
Carbon Capture and Storage Potential in Nemalite-Serpentinite Systems
This compound, particularly in the context of this compound-serpentinite mineral systems, holds significant promise for carbon capture and storage (CCS) due to its magnesium-rich composition. Serpentinite rocks, which frequently contain brucite (and thus this compound), are abundant sources of magnesium silicates that can react with carbon dioxide (CO₂) to form stable carbonate minerals uniroma1.itnu.edu.kznu.edu.kz. This process, known as mineral carbonation, offers a permanent and environmentally benign method for CO₂ sequestration ipcc.chmdpi.com.
Mineral Carbonation Technologies
Mineral carbonation technologies leverage the natural reaction between CO₂ and metal-oxide bearing materials, such as magnesium-rich minerals like this compound (brucite), to form insoluble carbonates ipcc.chmdpi.com. This process mimics natural weathering phenomena but is accelerated under controlled conditions ipcc.ch. The primary reaction involves magnesium hydroxide (B78521) reacting with carbon dioxide to form magnesium carbonate and water:
Mg(OH)₂ (s) + CO₂ (g) → MgCO₃ (s) + H₂O (l)
This reaction is thermodynamically favorable and exothermic, meaning it releases heat ipcc.ch. The resulting magnesium carbonate (MgCO₃) is a stable solid, ensuring long-term CO₂ storage without leakage mdpi.com. Research indicates that mining waste containing this compound-serpentinite minerals, particularly in regions like Kazakhstan, shows potential for effective mineral carbonation nu.edu.kznu.edu.kz.
Optimizing Carbonation Processes
While mineral carbonation is a promising approach, its natural kinetics are slow, necessitating optimization to achieve economically viable conversion rates ipcc.ch. Several parameters influence the efficiency of carbonation processes involving brucite and serpentinite:
Particle Size : Reducing the particle size of the mineral increases the surface area available for reaction, thereby enhancing the reaction rate mdpi.comresearchgate.net.
Temperature and Pressure : Elevated temperatures and pressures can significantly accelerate the carbonation kinetics. For instance, studies have shown optimal CO₂ capture efficiency at higher pressures (e.g., 90% at 150 bar) researchgate.net. However, low-temperature dehydroxylation prior to carbonation can also enhance reactivity researchgate.net.
pH Conditions : The pH of the aqueous solution plays a crucial role in the dissolution of magnesium from the minerals and the subsequent precipitation of carbonates. For indirect mineral carbonation (pH swing method), optimal pH values for precipitation steps have been identified, such as pH 9 and 10 for maximizing nesquehonite (MgCO₃·3H₂O) purity and production researchgate.net.
Leaching Efficiency : For indirect carbonation, efficient leaching of magnesium and iron from serpentinite and brucite is critical. Studies have shown high extraction rates (e.g., 88±2% of Mg and Fe within 30 minutes) under mild conditions, such as 1M HCl at 80°C and 1 bar pressure researchgate.netunesp.br.
Hydration Agents : In reactive magnesia cement (RMC) systems, hydration agents can promote brucite formation, leading to a denser microstructure that facilitates subsequent hydrated magnesium carbonate formation framcos.org.
Table 1: Optimized Conditions for Mineral Carbonation Processes
| Parameter | Typical Optimized Range/Condition | Reference |
| Particle Size | <100 µm (for brucite ore processing) or 300 µm (for leaching) | benchchem.comresearchgate.net |
| Temperature (Leaching) | 60–80°C (acid leaching), 80°C (Mg leaching) | benchchem.comresearchgate.net |
| Temperature (Carbonation) | 100-110°C (for CO2 adsorption in presence of water vapor) | researchgate.net |
| Pressure (Carbonation) | 150 bar (for 90% CO₂ capture efficiency) | researchgate.net |
| pH (Precipitation) | 9-10 (for nesquehonite purity/production) | researchgate.net |
| HCl Concentration | 1M (for Mg leaching) | researchgate.netunesp.br |
This compound as a Secondary Raw Material for Magnesium Compounds
This compound, being a fibrous variety of brucite (Mg(OH)₂), represents a valuable secondary raw material for the production of various magnesium compounds benchchem.comgiab-online.rugiab-online.ru. Brucite is a significant source of magnesium, which is essential in numerous industrial processes benchchem.com.
The extraction of magnesium from this compound-containing materials, such as chrysotile asbestos (B1170538) waste, has been investigated. Physico-chemical studies indicate that approximately 60% of the magnesium in this compound-containing chrysotile asbestos is in the form of brucite, with the remaining 40% in serpentine (B99607) components giab-online.ru. Heat treatment of these materials, in the temperature range of 450–850°C, can improve their physico-chemical and technological properties, making them more suitable for use as a secondary raw material for magnesium compound production giab-online.ru. This highlights the potential for valorizing mining waste and by-products containing this compound.
Mineralogical Characterization in Environmental Contexts
The mineralogical characteristics of this compound are important for understanding its interactions within environmental systems, particularly given its fibrous morphology and co-occurrence with other minerals.
Co-occurrence with Other Fibrous Minerals in Geological Deposits
This compound is commonly found in ultramafic rocks, where it forms as an alteration product of dunites and peridotites through serpentinization uniroma1.itugd.edu.mkresearchgate.net. It frequently coexists with other fibrous minerals, most notably chrysotile, which is a fibrous variety of serpentine ugd.edu.mkresearchgate.netarizona.edugeoscienceworld.org. Both this compound and chrysotile are often found in veins traversing serpentine arizona.edu. This co-occurrence is significant because while this compound (fibrous brucite) is generally considered less hazardous than asbestos minerals, its presence alongside chrysotile in the same geological deposits necessitates careful characterization in environmental and occupational contexts uniroma1.itresearchgate.net. Other fibrous minerals like talc (B1216) and zeolites can also co-occur regulations.govosti.gov.
Table 2: Co-occurring Minerals with this compound
| Mineral Group/Species | Chemical Formula (Typical) | Relationship to this compound | Reference |
| Brucite | Mg(OH)₂ | This compound is a fibrous variety benchchem.comdiagnosticpathology.eumindat.org | benchchem.comdiagnosticpathology.eumindat.org |
| Chrysotile | Mg₃Si₂O₅(OH)₄ | Frequently co-occurs in ultramafic rocks and serpentine veins ugd.edu.mkresearchgate.netarizona.edu | ugd.edu.mkresearchgate.netarizona.edu |
| Antigorite | (Mg,Fe)₃Si₂O₅(OH)₄ | Member of serpentine group, co-occurs mindat.orgminerals.net | mindat.orgminerals.net |
| Lizardite (B79139) | Mg₃Si₂O₅(OH)₄ | Member of serpentine group, co-occurs mindat.orgunesp.br | mindat.orgunesp.br |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Can be deposited on this compound mindat.orgarizona.edu | mindat.orgarizona.edu |
| Pyroaurite | Mg₆Fe³⁺₂(OH)₁₆[CO₃]·4H₂O | Can co-occur mindat.org | mindat.org |
| Talc | Mg₃Si₄O₁₀(OH)₂ | Can be fibrous and co-occur regulations.govosti.gov | regulations.govosti.gov |
| Zeolites | Various hydrated aluminosilicates | Can be fibrous and co-occur regulations.govosti.gov | regulations.govosti.gov |
Morphological Aspects Relevant to Environmental Interaction
This compound's fibrous morphology is a key characteristic impacting its environmental interaction. It occurs in fibers or laths, typically elongated along specific crystallographic axes mindat.org. While structurally related to platy brucite, its fibrous habit is distinctive benchchem.comgeoscienceworld.org. Chemical analyses of fibrous brucite (this compound) show it can be significantly higher in iron, manganese, and silicon compared to platy brucites geoscienceworld.org. The presence of iron, for example, can lead to the generation of reactive oxygen species (ROS) via Fenton reactions, which is relevant in toxicological and materials science research benchchem.com.
Concluding Remarks and Future Research Endeavors
Synthesis of Current Knowledge on Nemalite
This compound is recognized as a distinctive fibrous variety of the mineral brucite, with the chemical formula Mg(OH)₂. mindat.orgwikipedia.orgdiagnosticpathology.euwikisource.org While sharing the fundamental magnesium hydroxide (B78521) composition of brucite, this compound is characterized by its unique fibrous habit, appearing as thin, flexible, and typically white or colorless fibers. diagnosticpathology.euwikisource.orgbenchchem.comsmolecule.com Its structure is layered, akin to brucite, with hydroxyl groups arranged in a hexagonal close packing, and magnesium ions situated between these sheets, each linked to six hydroxyl groups. wikipedia.orgdiagnosticpathology.eualexstrekeisen.it A key distinguishing feature of this compound is its variable iron content, often reported as ferrous iron (FeO), which can replace magnesium within its structure. mindat.orgdiagnosticpathology.eubenchchem.commineralogicalassociation.ca
This compound commonly occurs in metamorphic rocks, frequently found in association with other magnesium-rich minerals such as serpentine (B99607), antigorite, lizardite (B79139), and hydromagnesite. wikipedia.orgufrgs.brmindat.org Historically, it was first described from Castle Point, Hoboken, New Jersey, USA. mindat.orgmindat.org Beyond its geological significance, this compound has established industrial applications. It is utilized as a flame retardant in various materials due to its ability to release water upon heating, which helps to inhibit combustion. benchchem.com Furthermore, its fibrous nature makes it a valuable reinforcement material in composites, including cement-based and polymer composites, where it enhances mechanical properties and thermal stability. benchchem.com It also serves as a precursor for the production of magnesium metal. benchchem.com
Unresolved Questions in this compound Mineralogy and Geochemistry
Despite existing knowledge, several fundamental questions regarding this compound's mineralogy and geochemistry remain unresolved, presenting fertile ground for future research. A primary area of inquiry concerns the precise role and variability of its iron (Fe²⁺) content. While known to contain ferrous iron, a comprehensive understanding of how this variable iron content influences this compound's specific properties and chemical reactivity, particularly its capacity to generate reactive oxygen species (ROS) via iron-mediated Fenton reactions, is still developing. mindat.orgdiagnosticpathology.eubenchchem.commineralogicalassociation.ca
Furthermore, the detailed conditions governing the formation and stability of this compound's fibrous habit, as distinct from the non-fibrous forms of brucite, require further elucidation. mindat.orgwikipedia.orgalexstrekeisen.itufrgs.br Understanding the exact geological and geochemical pathways that lead to its unique morphology is crucial. The long-term environmental behavior of this compound and its interactions within diverse geological settings, especially in the context of serpentinization processes, also warrant deeper investigation. wikipedia.orgufrgs.br This includes its persistence and transformation in various natural environments. Lastly, while known localities exist, the full extent of this compound's natural occurrence and global distribution is not yet comprehensively mapped, suggesting a need for broader mineralogical surveys. mindat.org
Methodological Advancements for this compound Research
Advancements in analytical and computational methodologies are poised to significantly enhance this compound research. For detailed morphological and structural analysis, sophisticated techniques such as transmission electron microscopy (TEM) are indispensable. osti.gov X-ray and electron diffraction methods continue to provide critical insights into its crystalline structure and phase identification. mineralogicalassociation.caosti.gov
The burgeoning field of computational materials science offers powerful tools for predicting this compound's properties and behavior at an atomic scale. This includes large-scale atomistic simulations and machine learning algorithms, which can model its interactions and stability under various conditions. nu.edu.kzprinceton.edu Thermohygrometric analysis can provide precise data on its thermal decomposition and the dynamics of water release, crucial for understanding its flame-retardant properties. minersoc.org High-precision analytical methods are essential for accurately quantifying its elemental composition, particularly the variable iron content, which is key to understanding its reactivity. mineralogicalassociation.ca Moreover, geochemical modeling can be employed to understand element mobility and speciation in natural and contaminated waters, providing a framework for predicting this compound's behavior in different geochemical environments. nih.gov Embracing interdisciplinary approaches that integrate mineralogy, geochemistry, and materials science will be vital for a holistic understanding of this compound. paradigmpress.org
Implications for Earth System Processes and Material Science
This compound's characteristics and occurrences have significant implications for both Earth system processes and material science.
Earth System Processes : this compound plays a role in the serpentinization of dunites and other ultramafic rocks, a fundamental geological process that impacts the Earth's crust and mantle. wikipedia.orgalexstrekeisen.itufrgs.br Its presence as an alteration product in metamorphosed limestones and chlorite (B76162) schists further highlights its involvement in low-temperature hydrothermal mineral formation. wikipedia.orgalexstrekeisen.itufrgs.br Understanding this compound's formation and stability is critical for comprehending the geochemical cycles of magnesium and iron in these specific geological environments. nih.govmdpi.com Furthermore, given its association with serpentinite, this compound and this compound-bearing rocks are being explored for their potential application in carbon capture, absorption, and storage technologies, which could have significant environmental benefits. nu.edu.kz
Material Science : In material science, this compound continues to be a subject of interest due to its unique properties. Its ability to release water upon heating reinforces its value as an effective flame retardant in various materials. benchchem.com The fibrous morphology of this compound makes it an effective reinforcement material, enhancing the mechanical properties and thermal stability of cement-based and polymer composites. benchchem.com Its potential as a precursor for magnesium production also underscores its industrial relevance. benchchem.com Ongoing research aims to further explore its unique fibrous morphology for the development of novel materials with tailored properties, contributing to advancements in areas such as advanced composites and functional materials. benchchem.comprinceton.edu
Table of Compounds and PubChem CIDs (This table would be placed at the end of the full article as per user instructions. As this is a partial response, the table content is not generated here.)
Q & A
Q. What is the crystallographic structure of Nemalite, and how can it be determined using modern analytical techniques?
this compound, a fibrous variety of brucite (Mg(OH)₂), exhibits a layered hydroxide structure with fibrous morphology. To determine its crystallography, researchers should employ X-ray diffraction (XRD) to analyze lattice parameters and symmetry. Scanning electron microscopy (SEM) can resolve its fibrous texture, while transmission electron microscopy (TEM) provides atomic-scale structural details. Cross-referencing with the International Mineralogical Association’s database ensures accurate identification .
Q. What spectroscopic methods are effective for distinguishing this compound from other brucite variants?
Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl stretching modes (~3690 cm⁻¹) and Mg-O vibrations unique to this compound. Raman spectroscopy further differentiates it from similar minerals like chrysotile by detecting low-frequency lattice modes (e.g., 450–550 cm⁻¹). Pairing these with energy-dispersive X-ray spectroscopy (EDS) confirms Mg-dominated stoichiometry .
Q. How does this compound’s anisotropic conductivity influence its electromagnetic properties?
this compound’s conductivity is 14× higher along the fiber length (absorption axis) than perpendicular (transmission axis). Researchers can quantify this using four-point probe measurements on oriented single fibers. Polarized light microscopy or terahertz spectroscopy visualizes anisotropic absorption, critical for applications in polarizing devices .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in reported conductivity values for this compound?
Discrepancies arise from impurities, fiber alignment, or measurement artifacts. To mitigate:
Q. What challenges exist in synthesizing phase-pure this compound, and how can yield be optimized?
Hydrothermal synthesis at 150–200°C with MgCl₂ and NaOH precursors often yields impurities (e.g., periclase, MgO). To improve purity:
Q. How can computational models predict this compound’s electromagnetic absorption spectra?
Density functional theory (DFT) simulations parameterized with experimental lattice constants (a = 3.14 Å, c = 4.77 Å) predict absorption bands. Key inputs include:
Q. What methodological pitfalls arise when analyzing this compound’s thermal stability, and how can they be addressed?
Conflicting TGA data may stem from sample size or heating rate variability. Best practices:
- Use micro-TGA with ≤5 mg samples to minimize thermal lag.
- Standardize heating rates (5–10°C/min) in inert atmospheres.
- Correlate mass loss events with in-situ XRD to identify phase transitions (e.g., dehydration to MgO) .
Data Interpretation and Contradiction Management
Q. How should researchers reconcile historical misclassifications of this compound (e.g., confusion with Hemalite)?
Cross-validate mineral identity using multi-technique workflows :
Q. Why do some studies report incomplete polarization in this compound-based devices despite its anisotropic absorption?
Thin this compound layers (<1 µm) may insufficiently attenuate parallel vibrations. Solutions:
- Optimize fiber alignment via electrospinning or magnetic field-assisted deposition .
- Use stacked this compound-chrysotile laminates to enhance polarization efficiency .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s structure-property relationships?
Apply multivariate regression to correlate fiber diameter (from SEM) with conductivity. Use principal component analysis (PCA) to disentangle spectroscopic datasets. For reproducibility, share raw data in FAIR-aligned repositories (e.g., Zenodo) with metadata on experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
